1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate
Description
1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate (CAS 1334416-35-1) is a fluorinated piperidine derivative characterized by:
- Molecular formula: C₁₄H₂₁F₂NO₄.
- Molecular weight: 305.28 g/mol.
- Structural features: A piperidine ring with tert-butyl and ethyl ester groups at positions 1 and 4, respectively, and difluoro substituents at the 3,3-positions.
- Physical properties: White crystalline powder with 99% purity, stored under argon at 2–8°C .
- Applications: Used in medicinal chemistry for developing "healing drugs," likely due to its metabolic stability and tunable electronic properties from fluorine substitution .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-6-7-16(8-13(9,14)15)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUFIYFDCANVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1(F)F)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001130292 | |
| Record name | 1,4-Piperidinedicarboxylic acid, 3,3-difluoro-, 1-(1,1-dimethylethyl) 4-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303972-95-3 | |
| Record name | 1,4-Piperidinedicarboxylic acid, 3,3-difluoro-, 1-(1,1-dimethylethyl) 4-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303972-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Piperidinedicarboxylic acid, 3,3-difluoro-, 1-(1,1-dimethylethyl) 4-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The compound undergoes stepwise hydrolysis under basic conditions, selectively cleaving ester groups:
This differential reactivity enables controlled deprotection for further functionalization .
Oxidation of Piperidine Ring
The difluorinated piperidine core participates in oxidation reactions:
| Oxidizing Agent | Product | Conditions | Source |
|---|---|---|---|
| Dess-Martin periodinane (15% sol.) | 3,3-difluoro-4-oxopiperidine derivative | CH₂Cl₂, 20°C, N₂ atm. |
This oxidation generates a ketone group at the 4-position while retaining fluorine substituents .
Nucleophilic Substitution at Fluorinated Positions
Fluorine atoms enable regioselective substitutions:
These reactions demonstrate utility in creating bioactive conjugates .
Coupling Reactions
The hydrolyzed carboxylic acid participates in amide bond formation:
| Coupling System | Amine Partner | Product | Yield | Source |
|---|---|---|---|---|
| HATU/TEA in DMF | 1,2,3,4-Tetrahydroisoquinolin-6-amine | Piperidine-isoquinoline conjugate | 71.8% |
This reaction highlights its role as a bifunctional building block in drug discovery .
Reduction and Hydrogenation
Catalytic hydrogenation modifies substituents:
| Conditions | Outcome | Catalyst | Source |
|---|---|---|---|
| H₂ (2850 Torr), Pd/C, Na₂CO₃/EtOH | Reduction of ketone to alcohol | 10% Pd/C |
Key Reaction Data Table
| Reaction Type | Key Reagents/Conditions | Typical Yields | Functional Group Modified |
|---|---|---|---|
| Ester hydrolysis | LiOH·H₂O (THF/H₂O) | 71.8–77.2% | Ethyl/tert-butyl ester |
| Oxidation | Dess-Martin periodinane (CH₂Cl₂) | Quantitative | C4-position |
| Nucleophilic aromatic substitution | NaH/DMF, aryl chlorides | 440 mg scale | C4-oxygen |
| Amide coupling | HATU/TEA, DMF | 71.8% | Carboxylic acid |
The reactivity profile of 1-tert-butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate makes it a versatile intermediate for synthesizing fluorinated pharmaceuticals, with demonstrated applications in kinase inhibitor development and CNS-targeted compounds . Controlled deprotection strategies and regioselective substitutions enable precise structural diversification.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Substituent Position and Functional Group Variations
(a) 1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS 1255667-06-1)
- Key differences :
- Fluorine atoms at 5,5-positions instead of 3,3.
- Methyl ester at position 3 vs. ethyl ester at position 4 in the target compound.
- Impact :
- Altered steric and electronic profiles due to fluorine positioning.
- Reduced molecular symmetry compared to the 3,3-difluoro analog.
- Applications: Not explicitly stated, but likely serves as an intermediate in kinase inhibitors or PROTACs due to its dicarboxylate backbone .
(b) 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid (CAS 1255666-86-4)
- Key differences :
- Free carboxylic acid at position 3 instead of an ethyl ester.
- Fluorines at 5,5-positions.
- Impact :
- Increased polarity and hydrogen-bonding capacity due to the carboxylic acid.
- Lower lipophilicity (clogP ~1.2) compared to the target compound (clogP ~2.5).
- Applications: Potential use in prodrug design or as a synthetic intermediate for bioactive molecules .
(c) 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate (CAS 213013-98-0)
- Key differences :
- Iodomethyl substituent at position 4 instead of difluoro groups.
- Higher molecular weight (397.25 g/mol).
- Impact :
- Iodine’s polarizability enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Increased steric bulk compared to fluorine.
- Applications : Intermediate in PROTAC synthesis or radioimaging agents .
Functional Group Replacements
(a) 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS 71233-25-5)
- Key differences :
- Ketone at position 3 instead of difluoro groups.
- Impact :
- Higher reactivity due to the electrophilic ketone, enabling further derivatization (e.g., Grignard additions).
- Reduced metabolic stability compared to fluorine-substituted analogs.
- Applications : Intermediate in anticancer agent synthesis (e.g., PROTACs targeting KRAS) .
(b) 1-tert-Butyl 4-ethyl 4-(2-chloroethyl)piperidine-1,4-dicarboxylate
- Key differences :
- Chloroethyl group at position 4.
- Impact :
- Chlorine acts as a leaving group, facilitating nucleophilic substitutions.
- Lower electronegativity than fluorine, reducing electronic effects on the piperidine ring.
- Applications : Anticancer research (e.g., cytotoxicity studies on breast cancer cell lines) .
Q & A
Q. What are the optimized synthetic routes for 1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step sequences, including alkylation, fluorination, and carboxylation. For example, a related compound (1-tert-butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate) was synthesized via deprotonation with lithium diisopropylamide (LDA) at -42°C to -40°C, followed by iodomethane quench (95% yield) . Fluorination steps may use reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions. Key factors include:
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Deprotonation | LDA, THF, -42°C | 95% | |
| Alkylation | Diiodomethane, 20°C | 89% | |
| Purification | EtOAc/hexanes (1:19) | 99% |
Q. How can spectroscopic techniques (NMR, LCMS) validate the structure of this compound?
- Methodological Answer :
- 1H NMR : Peaks for tert-butyl (δ 1.29 ppm) and ethyl esters (δ 4.22 ppm) confirm carboxylate protection. Fluorine substituents split signals due to coupling (e.g., 3,3-difluoro groups show geminal coupling) .
- 19F NMR : Distinct signals near -70 to -120 ppm confirm fluorination patterns .
- LCMS : Electrospray ionization (ESI) detects [M+H]+ ions. For example, a related piperidine derivative showed m/z 448.3 (M+H)+ .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in introducing 3,3-difluoro groups to the piperidine ring?
- Methodological Answer : Regioselective fluorination requires steric and electronic control. For example:
Q. Critical Data :
- In a study on trifluoromethylpiperidines, Cs2CO3 in DMF at 100°C enabled nucleophilic substitution with 24.5% yield, highlighting solvent/base effects on regiochemistry .
Q. How does the 3,3-difluoro substitution impact the compound’s stability and reactivity in downstream applications?
- Methodological Answer :
- Stability : Fluorine’s electronegativity enhances hydrolytic stability of esters but may increase sensitivity to strong bases. Hydrolysis of tert-butyl esters under acidic conditions (e.g., HCl/dioxane) releases free carboxylic acids .
- Reactivity : Fluorine withdraws electron density, activating adjacent carbons for nucleophilic attack. For example, in cross-couplings, Pd-catalyzed reactions proceed efficiently due to enhanced leaving-group ability .
Q. Table 2: Stability Under Hydrolysis
| Condition | Result | Reference |
|---|---|---|
| 1M HCl, 90°C | Full deprotection in 17h | |
| 0.1M NaOH, 60°C | Partial degradation |
Q. What computational or experimental approaches resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer :
- DFT Calculations : Predict preferred transition states for fluorination or ring closure. For example, B3LYP/6-31G* models can explain axial vs. equatorial fluorine orientation .
- X-ray Crystallography : Resolves ambiguities in regiochemistry. A dihydroquinolinium derivative’s structure was confirmed via single-crystal analysis (CCDC code: WN2383) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA with hexane/isopropanol (90:10) .
Critical Analysis of Data Contradictions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
